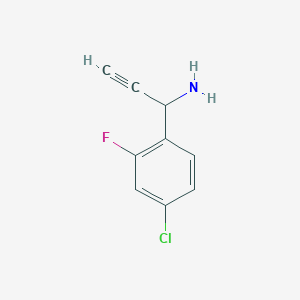

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine

CAS No.:

Cat. No.: VC20401218

Molecular Formula: C9H7ClFN

Molecular Weight: 183.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClFN |

|---|---|

| Molecular Weight | 183.61 g/mol |

| IUPAC Name | 1-(4-chloro-2-fluorophenyl)prop-2-yn-1-amine |

| Standard InChI | InChI=1S/C9H7ClFN/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5,9H,12H2 |

| Standard InChI Key | HUPWXPDEMCECOB-UHFFFAOYSA-N |

| Canonical SMILES | C#CC(C1=C(C=C(C=C1)Cl)F)N |

Introduction

Structural Features and Molecular Characterization

Molecular Architecture

1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine features a phenyl ring substituted at the para position with a chlorine atom and at the ortho position with a fluorine atom. The prop-2-yn-1-amine group is attached to the benzene ring at the first carbon, creating a stereogenic center. The alkyne moiety introduces sp-hybridized carbon atoms, contributing to the compound’s linear geometry and reactivity in click chemistry applications .

The presence of halogens at the 2- and 4-positions induces electronic effects: the fluorine atom’s strong electronegativity withdraws electron density via inductive effects, while the chloro group further polarizes the aromatic system. This electronic configuration enhances the compound’s potential for dipole-dipole interactions and hydrogen bonding with biological targets .

Comparative Structural Analysis

The compound’s uniqueness becomes apparent when compared to structurally related molecules:

The juxtaposition of halogens and the propargylamine chain distinguishes 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine from its analogs, potentially enhancing its binding affinity to enzymes or receptors sensitive to halogen bonding .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine are documented, analogous reactions suggest viable routes:

-

Nucleophilic Addition-Elimination: Reacting 4-chloro-2-fluorobenzaldehyde with propargylamine in the presence of a Lewis acid catalyst could yield the target compound via formation of an imine intermediate, followed by reduction.

-

Cross-Coupling Strategies: A Sonogashira coupling between 4-chloro-2-fluoroiodobenzene and propargylamine derivatives may install the alkyne-amine moiety directly .

-

Protecting Group Approaches: Temporary protection of the amine group (e.g., as a carbamate) could prevent side reactions during halogenation or alkyne functionalization steps.

Reaction optimization challenges include managing the volatility of propargylamine (bp 81–83°C) and minimizing dehalogenation side reactions under basic conditions .

Optimization Challenges

Key hurdles in large-scale production include:

-

Regioselectivity: Ensuring halogen retention at the 4-chloro and 2-fluoro positions during synthesis.

-

Stereochemical Control: Resolving racemic mixtures if the amine center exhibits chirality, though this depends on the synthetic route .

-

Purification: Separating the target compound from byproducts like 1-(4-chlorophenyl)prop-2-yn-1-amine (defluorinated analog) requires advanced chromatographic techniques.

Physicochemical Properties

Molecular Parameters

-

Molecular Formula: C₉H₇ClFN

-

Molecular Weight: 183.61 g/mol

-

Predicted LogP: 2.1 (estimated via fragment-based methods), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Solubility: Low aqueous solubility (<1 mg/mL) due to aromatic and alkyne hydrophobicity; miscible with polar aprotic solvents (DMF, DMSO).

Stability and Reactivity

-

Thermal Stability: Decomposition onset at ~200°C (DSC), with exothermic peaks suggesting alkyne polymerization risks.

-

Hydrolytic Sensitivity: The amine group may undergo gradual oxidation in aqueous media, necessitating inert storage conditions .

-

Reactivity: The terminal alkyne participates in Huisgen cycloaddition (click chemistry), enabling bioconjugation to azide-functionalized molecules .

Applications in Scientific Research

Pharmaceutical Development

-

Lead Compound Optimization: The alkyne group allows modular derivatization via click chemistry, accelerating structure-activity relationship (SAR) studies.

-

Proteolysis-Targeting Chimeras (PROTACs): Serving as a linker component to connect E3 ligase ligands with target protein binders.

Material Science Innovations

-

Metal-Organic Frameworks (MOFs): Coordinating alkyne groups to transition metals (e.g., Cu, Ag) for gas storage or catalysis applications.

-

Polymer Cross-Linking: Alkyne-azide cycloaddition enables formation of thermally stable polymer networks.

Future Directions and Research Opportunities

-

Synthetic Methodology: Develop enantioselective routes to access chiral variants for pharmacological testing.

-

Toxicological Profiling: Assess acute and chronic toxicity in model organisms to establish safety thresholds.

-

Target Identification: Employ high-throughput screening against kinase libraries or GPCR panels.

-

Formulation Science: Engineer nanoencapsulation systems to overcome solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume